molecular formula C20H24FN3O4S B2513128 3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897610-56-9

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2513128
CAS No.: 897610-56-9
M. Wt: 421.49
InChI Key: VOCFBTASXJYODM-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a fluoro group, a sulfonyl-linked piperazine ring, and a methoxyphenyl group. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by sulfonylation and subsequent coupling with the fluoro-substituted benzamide.

    Preparation of Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

    Sulfonylation: The functionalized piperazine is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Coupling with Fluoro-Substituted Benzamide: The final step involves coupling the sulfonylated piperazine with 3-fluorobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 3-fluoro-N-(3-methoxyphenyl)benzamide

Uniqueness

3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide stands out due to the presence of the piperazine ring and sulfonyl group, which are not commonly found in similar compounds. These functional groups enhance its binding properties and make it a versatile molecule for various applications.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-7-5-18(6-8-19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCFBTASXJYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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